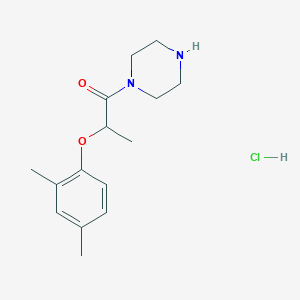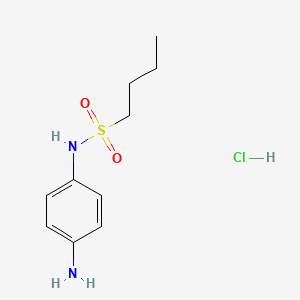
N-(4-aminophenyl)butane-1-sulfonamide hydrochloride
説明
N-(4-Aminophenyl)butane-1-sulfonamide hydrochloride, also known as 4-APB, is a synthetic compound that has been widely used in scientific research due to its ability to act as an agonist for multiple G-protein coupled receptors (GPCRs). It is a member of the phenylsulfonamide family, which has been used in various studies for its pharmacological effects. 4-APB has been used for its ability to modulate the activity of various GPCRs, including the 5-HT2A and 5-HT2C receptors, and has been used to study the effects of these receptors on various biochemical and physiological processes.
科学的研究の応用
Nanosized N-sulfonic Acid Catalyst
N-(4-aminophenyl)butane-1-sulfonamide hydrochloride has been utilized in the synthesis of nanosized N-sulfonic acids. These acids act as catalysts in the one-pot synthesis of polyhydroquinoline derivatives, offering excellent yields and reusability without significant loss of catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).
Polymer Synthesis and Desalination
In polymer science, this compound has been used in the synthesis of Poly [(4-aminophenyl)sulfonyl]butanediamide (PASB) polymers. These polymers, when blended with polysulfone, have shown promising applications in desalination, demonstrating significant salt rejection and antifouling properties (Padaki et al., 2013).
Antimicrobial Evaluation
N-(4-aminophenyl)butane-1-sulfonamide hydrochloride derivatives have been evaluated for their antimicrobial properties. Some derivatives have shown high activity against Gram-positive bacteria, Gram-negative bacteria, and fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
Solubility Modulation in Polyzwitterions
This compound has played a role in the synthesis of polyzwitterions, which are polymers with both positive and negative charges. Adjusting the spacer group in these polymers, including variants derived from N-(4-aminophenyl)butane-1-sulfonamide hydrochloride, can significantly influence their solubility and phase behavior in aqueous environments (Hildebrand, Laschewsky, & Wischerhoff, 2016).
Proton Exchange Membrane in Fuel Cells
Another application of N-(4-aminophenyl)butane-1-sulfonamide hydrochloride derivatives is in the development of proton exchange membranes for fuel cells. These membranes exhibit high proton conductivity and mechanical properties, making them suitable for fuel cell applications (Bae, Miyatake, & Watanabe, 2009).
Self-Healing Elastomers
The compound has been used in the design of self-healing poly(urea–urethane) elastomers. These materials demonstrate effective room-temperature healing properties without the need for catalysts or external intervention, making them valuable in materials science (Rekondo et al., 2014).
特性
IUPAC Name |
N-(4-aminophenyl)butane-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10;/h4-7,12H,2-3,8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALDMVNDGVQGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)butane-1-sulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



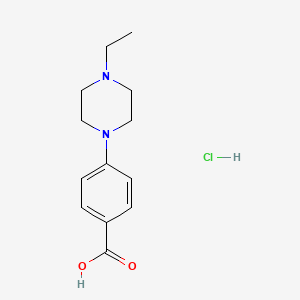
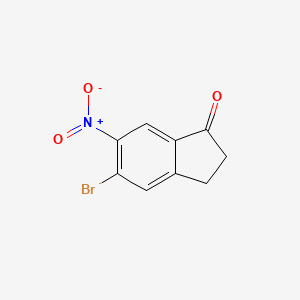
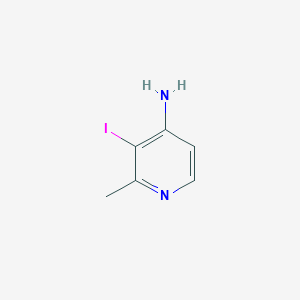
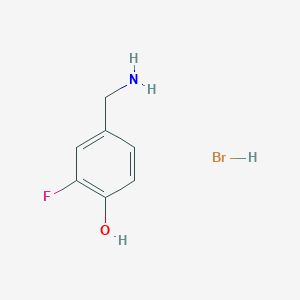
![Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1523403.png)
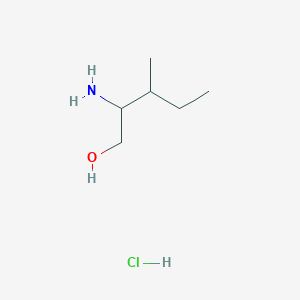
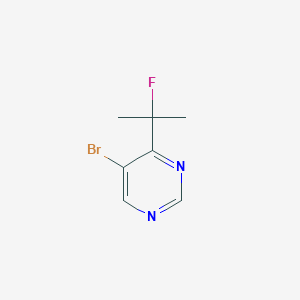
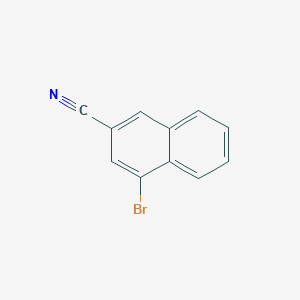
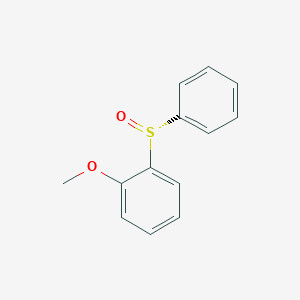
![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1523413.png)
![2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid](/img/structure/B1523415.png)
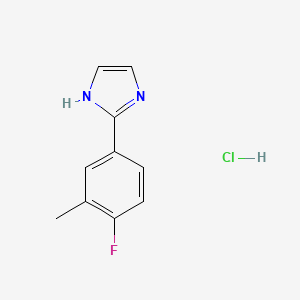
![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol](/img/structure/B1523417.png)
